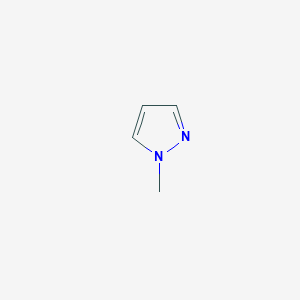

1-Methylpyrazole

Übersicht

Beschreibung

1-Methylpyrazole is a useful synthetic intermediate. It is used to synthesize heteroaryl (fluorophenyl)piperidinylindoles as α1 adrenoceptor antagonists. It is also used to prepare quinazoline derivatives as glucokinase activators .

Synthesis Analysis

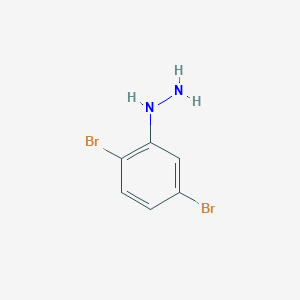

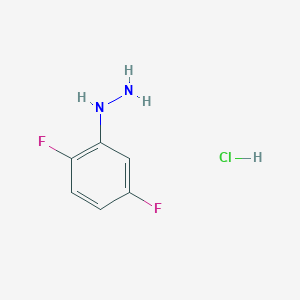

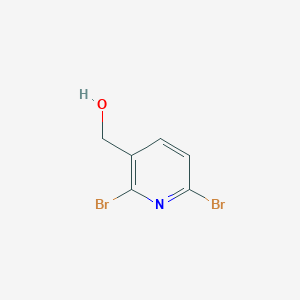

Pyrazole derivatives are synthesized from the reaction of diarylhydrazones and vicinal diols . The synthesis of 1-Methylpyrazole can be achieved from Pyrazole and Dimethyl carbonate .

Molecular Structure Analysis

1-Methylpyrazole has a molecular formula of CHN with an average mass of 82.104 Da and a monoisotopic mass of 82.053101 Da .

Chemical Reactions Analysis

Pyrazole-containing compounds are versatile as synthetic intermediates in preparing relevant chemicals in various fields. They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Physical And Chemical Properties Analysis

1-Methylpyrazole is a clear colorless to light yellow liquid . It has a density of 1.0±0.1 g/cm³, a boiling point of 127.0±0.0 °C at 760 mmHg, and a vapour pressure of 13.8±0.2 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Energetic Compounds

“1-Methylpyrazole” is utilized in the development of nitrated-pyrazole-based energetic compounds. These compounds are significant in the creation of explosives, propellants, and pyrotechnics due to their high power and low sensitivity characteristics, aligning with the demand for eco-friendly alternatives .

Regioselectivity in Lithiation

The compound exhibits interesting behavior in chemical reactions, such as regioselectivity in lithiation processes. This property is crucial for functionalizing specific positions on the pyrazole ring, which is valuable in synthetic chemistry for creating various derivatives .

Coordination Chemistry

“1-Methylpyrazole” serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have potential applications in catalysis and materials science .

Safety and Hazards

Zukünftige Richtungen

Pyrazole-containing compounds, including 1-Methylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Wirkmechanismus

Target of Action

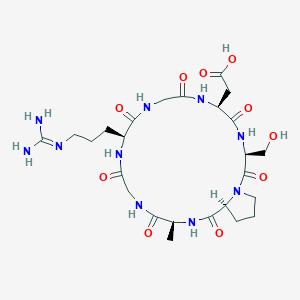

1-Methylpyrazole, also known as Fomepizole, primarily targets alcohol dehydrogenase (ADH) . ADH is an enzyme that catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .

Mode of Action

1-Methylpyrazole acts as a competitive inhibitor of alcohol dehydrogenase . It forms a ternary complex with ADH and its coenzyme NAD+, thereby competitively inhibiting the formation of the enzyme complex with alcohols .

Biochemical Pathways

The inhibition of ADH by 1-Methylpyrazole affects the metabolism of ethylene glycol and methanol. Normally, ADH catalyzes the conversion of these substances to their toxic metabolites. The presence of 1-methylpyrazole prevents this conversion, thereby reducing the toxicity associated with ethylene glycol and methanol ingestion .

Result of Action

The primary result of 1-Methylpyrazole’s action is the prevention of toxic metabolite formation from ethylene glycol and methanol. This reduces the risk of metabolic acidosis and other harmful effects associated with the ingestion of these substances .

Eigenschaften

IUPAC Name |

1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQONCQIQEYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239231 | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.1 [mmHg] | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Methylpyrazole | |

CAS RN |

930-36-9 | |

| Record name | 1-Methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

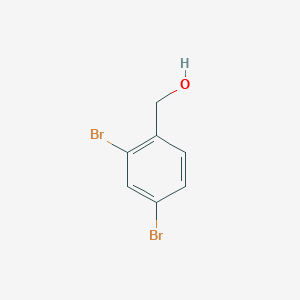

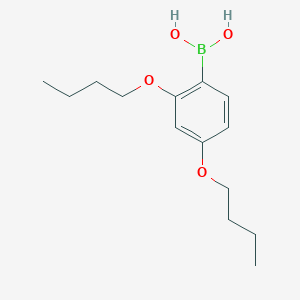

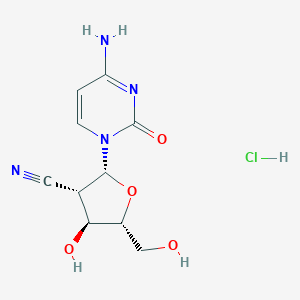

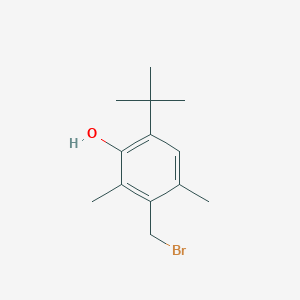

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-methylpyrazole?

A1: 1-Methylpyrazole has a molecular formula of C4H6N2 and a molecular weight of 82.106 g/mol.

Q2: How can the proton magnetic resonance (PMR) spectrum of 1-methylpyrazole be assigned?

A2: The multiplets in the PMR spectrum of 1-methylpyrazole can be assigned by synthesizing and using 5-deutero-1-methylpyrazole as a reference. []

Q3: What are the characteristic spectroscopic features of 1-methylpyrazole and its derivatives?

A3: 1-Methylpyrazole and its derivatives exhibit characteristic peaks in their 1H and 19F NMR spectra, which can be used to differentiate between the 3-, 4-, and 5-fluoro isomers. [] This is particularly useful for understanding regioselectivity in reactions involving these compounds.

Q4: How does the regioselectivity of lithiation differ under kinetic versus thermodynamic control in 1-methylpyrazole?

A4: Under kinetic control, reaction of 1-methylpyrazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) followed by quenching with monodeuteromethanol (CH3OD) results in functionalization at the methyl group. In contrast, under thermodynamic control, functionalization occurs at the 5-position of the pyrazole ring. [] This selectivity can be predicted by considering both density functional theory (DFT) calculations and solvent effects.

Q5: What is a significant application of 1-methylpyrazole in organic synthesis?

A5: 1-Methylpyrazole serves as a key building block in the synthesis of diverse heterocyclic compounds. For example, it's a starting material for preparing the novel pyrazolo[3,4-d][1,3]diazepine ring system. This involves a multistep synthesis starting with the conversion of 5-amino-4-cyano-1-methylpyrazole to 5-amino-1-methylpyrazole-4-carboxaldehyde. []

Q6: How can 1-methylpyrazole be directly arylated?

A6: 1-Methylpyrazole undergoes palladium-catalyzed direct arylation with aryl bromides. This reaction typically yields a mixture of 4- and 5-substituted products, with the 5-arylated product often being favored. The reaction's selectivity and yield are influenced by factors like catalyst loading, solvent, and the electronic and steric properties of the aryl bromide. [, ]

Q7: Can you provide an example of a regioselective halogenation reaction in 1-methylpyrazole derivatives?

A7: The reaction of 5-(trimethylsilyl)-1-methylpyrazole with bromine or iodine monochloride (ICl) results in regioselective halodesilylation at the 4-position. This regioselectivity can be explained by the electrophilic substitution reactivity of 1-methylpyrazole and the ipso-directing effect of the trimethylsilyl (Me3Si) group. []

Q8: How can pyrazoles be synthesized using 1,2-dimethylpyrazolium salts?

A8: 1,2-Dimethylpyrazolium salts can be efficiently converted to 1-methylpyrazoles via demethylation using piperidine or 3-methylpiperidine at temperatures above 106 °C. This method proves particularly useful for synthesizing 3- and 5-substituted aminopyrazoles, which are challenging to obtain through alternative synthetic routes. []

Q9: What is a notable use of 1-methylpyrazole derivatives in medicinal chemistry?

A9: Derivatives of 1-methylpyrazole, specifically hybrid acetogenins incorporating the 1-methylpyrazole moiety, have shown potential as anticancer agents. The nitrogen atom at the 2′-position of the linker moiety in these hybrid molecules is crucial for their anticancer activity. Notably, a 1-methylpyrazole-5-sulfonamide analog exhibited promising growth inhibition against the NCI-H23 human lung cancer cell line in xenograft mouse models without significant toxicity. []

Q10: What is the role of 1-methylpyrazole derivatives in agricultural chemistry?

A10: 1-Methylpyrazole derivatives, particularly those containing the pyrazole-5-sulfonamide moiety, exhibit potent herbicidal activity. A prime example is pyrazosulfuron-ethyl, a compound developed for use in rice paddy fields. It effectively controls a broad spectrum of weeds, including perennial weeds, at low application rates (20–30 g/ha) without harming the rice crop. []

Q11: Has 1-methylpyrazole been explored in the development of battery electrolytes?

A11: Yes, 1-methylpyrazole-based magnesium electrolytes have shown promise for rechargeable magnesium batteries. For example, a solution of 1-methylpyrazole-phenylmagnesium chloride (PhMgCl) in THF exhibits an anodic stability up to 2.4 V (vs. Mg/Mg2+) on stainless steel electrodes and good reversibility for magnesium deposition and dissolution. []

Q12: What is known about the metabolism of compounds containing the 1-methylpyrazole moiety?

A12: Studies on brepocitinib, a Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) inhibitor containing a 1-methylpyrazole moiety, provide insights into the metabolic fate of such compounds. A major metabolic pathway involves oxidation of the N-methylpyrazole ring, leading to the formation of metabolites like M1 (5'-hydroxybrepocitinib). Notably, M1 demonstrates instability in human plasma and phosphate buffer, undergoing chemical oxidation with cleavage of the 5-hydroxy-1-methylpyrazole group to yield the aminopyrimidine metabolite M2. []

Q13: Are there analytical challenges associated with 1-methylpyrazole-containing compounds?

A13: The instability of certain metabolites, such as the oxidative metabolite M1 of brepocitinib, presents analytical challenges. M1's propensity to degrade in biological matrices necessitates careful method development and validation to ensure accurate quantification and interpretation of pharmacokinetic data. []

Q14: What is known about the environmental fate and impact of 1-methylpyrazole derivatives, particularly herbicides?

A14: Research on the herbicide pyrazosulfuron-ethyl has explored its impact on the aquatic weed Eleocharis kuroguwai Ohwi. Studies have examined the influence of emergence depth on the weed's response to the herbicide, highlighting the importance of understanding the ecological factors that affect herbicide efficacy and potential environmental consequences. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)